1-[(3,4-Difluorophenyl)methyl]-3-[(2,2-dimethylpropylamino)methyl]-3-hydroxypiperidin-2-one
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Overview
Description
1-[(3,4-Difluorophenyl)methyl]-3-[(2,2-dimethylpropylamino)methyl]-3-hydroxypiperidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidin-2-one core, substituted with a 3,4-difluorophenyl group and a 2,2-dimethylpropylamino group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Difluorophenyl)methyl]-3-[(2,2-dimethylpropylamino)methyl]-3-hydroxypiperidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidin-2-one Core: The piperidin-2-one core can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a nucleophilic substitution reaction using 3,4-difluorobenzyl chloride and a suitable base.
Attachment of the 2,2-Dimethylpropylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Difluorophenyl)methyl]-3-[(2,2-dimethylpropylamino)methyl]-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
1-[(3,4-Difluorophenyl)methyl]-3-[(2,2-dimethylpropylamino)methyl]-3-hydroxypiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]-3-[(2,2-dimethylpropylamino)methyl]-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylacetylene
- 4-Ethynyl-1,2-difluorobenzene
- 1-Ethynyl-2,4-difluorobenzene
Uniqueness
1-[(3,4-Difluorophenyl)methyl]-3-[(2,2-dimethylpropylamino)methyl]-3-hydroxypiperidin-2-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-[(2,2-dimethylpropylamino)methyl]-3-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O2/c1-17(2,3)11-21-12-18(24)7-4-8-22(16(18)23)10-13-5-6-14(19)15(20)9-13/h5-6,9,21,24H,4,7-8,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGZUKRSKUJFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1(CCCN(C1=O)CC2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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